N-[4-(2-bromopropanoyl)phenyl]acetamide

Catalog No.
S1892658
CAS No.
63514-63-6
M.F
C11H12BrNO2
M. Wt
270.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-bromopropanoyl)phenyl]acetamide

CAS Number

63514-63-6

Product Name

N-[4-(2-bromopropanoyl)phenyl]acetamide

IUPAC Name

N-[4-(2-bromopropanoyl)phenyl]acetamide

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

InChI

InChI=1S/C11H12BrNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14)

InChI Key

LLZKTKZPJBSEHD-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Br

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Br

Antimicrobial and Antiproliferative Agents

Dihydrofolate Reductase (DHFR) Inhibitors

Sulfonamides as Antimicrobial and Anticancer Agents

N-[4-(2-bromopropanoyl)phenyl]acetamide is an organic compound characterized by its unique chemical structure, which includes a bromopropanoyl group attached to a phenyl ring and an acetamide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of N-[4-(2-bromopropanoyl)phenyl]acetamide is C11_{11}H12_{12}BrNO, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. Its structure can be visualized as follows:

Where C6_6H4_4 represents the phenyl group.

  • Potential skin and eye irritant: Amides can sometimes exhibit irritant properties. Handle with gloves and eye protection.
  • Potential for bromine reactivity: The bromine atom might react under specific conditions. Consult with a safety professional for handling procedures if necessary.
Typical of acetamides and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom in the bromopropanoyl group can be substituted by nucleophiles under appropriate conditions, allowing for the synthesis of derivatives.
  • Acylation Reactions: The acetamide group can participate in acylation reactions with other nucleophiles, potentially leading to more complex structures.
  • Hydrolysis: In aqueous environments, the acetamide bond may undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Research indicates that N-[4-(2-bromopropanoyl)phenyl]acetamide exhibits significant biological activity. Compounds with similar structures have been studied for their potential as anti-inflammatory agents, analgesics, and in the treatment of various diseases. The presence of the bromine atom may enhance its pharmacological properties by increasing lipophilicity and altering metabolic pathways.

The synthesis of N-[4-(2-bromopropanoyl)phenyl]acetamide typically involves:

  • Starting Materials: The synthesis begins with 4-aminophenylacetone or a similar phenolic compound.
  • Bromination: The introduction of the bromopropanoyl group can be achieved through bromination reactions using 2-bromopropanoyl chloride in the presence of a base such as triethylamine.
  • Acetylation: Finally, acetylation can be performed using acetic anhydride or acetyl chloride to form the final acetamide product.

N-[4-(2-bromopropanoyl)phenyl]acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: In studies focusing on structure-activity relationships (SAR) to optimize biological activity.
  • Material Science: Potential use in creating new materials with specific properties due to its unique chemical structure.

Studies on N-[4-(2-bromopropanoyl)phenyl]acetamide have indicated interactions with various biological targets. These interactions can include:

  • Enzyme Inhibition: Compounds similar to N-[4-(2-bromopropanoyl)phenyl]acetamide have shown inhibitory effects on specific enzymes involved in disease pathways.
  • Receptor Binding: Investigations into its binding affinity to certain receptors may reveal its potential therapeutic effects.

Several compounds share structural similarities with N-[4-(2-bromopropanoyl)phenyl]acetamide. Here are a few notable examples:

Compound NameStructureUnique Features
N-(4-bromophenyl)acetamideStructureBromine substitution enhances activity
4-AcetylaminobenzeneStructureLacks bromine; simpler structure
N-(4-chlorophenyl)acetamideStructureChlorine instead of bromine
2-Bromo-N-(4-methylphenyl)acetamideStructureMethyl substitution affects lipophilicity

Uniqueness Highlight

N-[4-(2-bromopropanoyl)phenyl]acetamide stands out due to its specific combination of a brominated propanoyl group and an acetamide moiety, which may confer unique pharmacokinetic properties compared to other acetamides or halogenated compounds. This uniqueness could lead to distinct biological activities and therapeutic potentials not found in structurally similar compounds.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

63514-63-6

Dates

Modify: 2023-08-16

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